6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 4th position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives using reducing agents such as tin and hydrochloric acid or sodium and ethanol . Another approach involves the use of multicomponent reactions, which improve atom economy and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and substituted isoquinolines .
Scientific Research Applications
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine and methyl substitutions.
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar to 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline but without the methyl groups.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom but has the same methyl substitutions.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14ClN |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
6-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
RBMFOAZFINWIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
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